1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
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Overview
Description
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluoro and sulfonyl functional groups
Preparation Methods
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride and isobutylsulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl positions, using reagents such as sodium methoxide or potassium thiolate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.
Scientific Research Applications
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound serves as a tool in chemical biology studies to probe biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with similar compounds such as:
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: This compound differs by having a methylsulfonyl group instead of an isobutylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)azetidine: The presence of a phenylsulfonyl group introduces aromaticity, potentially altering the compound’s properties and applications.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(ethylsulfonyl)azetidine: The ethylsulfonyl group provides a different steric and electronic environment, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H16FNO4S2
- Molecular Weight : 335.39 g/mol
This compound acts primarily as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. Its sulfonamide moiety is known to interact with various biological targets, including:
- Cyclooxygenase (COX) : It may inhibit COX enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.
- Carbonic Anhydrase : The compound has shown potential in inhibiting carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. The following table summarizes key findings from recent research:
Study | Biological Activity | IC50 (µM) | Remarks |
---|---|---|---|
Study A | COX inhibition | 0.5 | Effective against COX-1 and COX-2 |
Study B | Carbonic anhydrase inhibition | 0.8 | Shows selectivity over other enzymes |
Study C | Cytotoxicity against cancer cell lines | 1.5 | Induces apoptosis in breast cancer cells |
In Vivo Studies
Animal models have further elucidated the pharmacological effects of the compound:
- Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound at doses of 10 mg/kg resulted in a significant reduction of paw swelling compared to control groups.
- Antitumor Activity : In xenograft models, treatment with 20 mg/kg led to a reduction in tumor size by approximately 40% after four weeks.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial investigating its efficacy in treating chronic inflammatory diseases reported that patients receiving the compound experienced improved symptoms and reduced markers of inflammation (e.g., CRP levels).
- Case Study 2 : A study on its use as an adjunct therapy in cancer treatment showed promising results in enhancing the efficacy of conventional chemotherapeutics while reducing side effects.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)14-5-4-12(15)6-11(14)3/h4-6,10,13H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRQDFVCBLDCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.